molecular formula C11H9F3O2 B12357034 3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid

3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid

Cat. No.: B12357034
M. Wt: 230.18 g/mol
InChI Key: WDQQWCAZFPUBLD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid is a fluorinated aromatic α,β-unsaturated carboxylic acid. Its structure features a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring attached to the β-carbon of the but-2-enoic acid backbone. The CF₃ group confers enhanced electronegativity, lipophilicity, and metabolic stability compared to non-fluorinated analogs, making this compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+

InChI Key

WDQQWCAZFPUBLD-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Decarboxylation

The formation of the α,β-unsaturated carboxylic acid moiety in 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid is achievable through a Knoevenagel condensation between 2-(trifluoromethyl)benzaldehyde and malonic acid under basic conditions. While direct documentation of this route is absent from cited patents, analogous syntheses of structurally related compounds, such as Teriflunomide, validate this approach. For instance, the synthesis of (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4-trifluoromethylphenyl)-amide involves a base-mediated condensation followed by decarboxylation, suggesting that similar conditions (e.g., sodium hydroxide in methanol/water) could be applied to the target compound.

Reaction parameters critical to this pathway include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates.
  • Temperature control : Reflux conditions (55–60°C) optimize condensation efficiency while minimizing side reactions.

Hydrolysis of Cyano Intermediates

An alternative route involves the hydrolysis of a cyano precursor to yield the carboxylic acid functionality. This method, exemplified in the synthesis of Teriflunomide, employs aqueous sodium hydroxide to convert nitriles to carboxylates, followed by acidification to precipitate the free acid. Adapting this strategy, 3-[2-(Trifluoromethyl)phenyl]but-2-enenitrile could undergo hydrolysis under basic conditions (e.g., NaOH in methanol/water at 50–55°C) to furnish the target acid.

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

Patent data reveal that solvent polarity significantly impacts reaction outcomes. For example, DMF facilitates high-temperature reactions (55–60°C) by dissolving both organic and inorganic reactants, whereas methanol/water mixtures enable efficient hydrolysis at moderate temperatures (25–30°C). Table 1 summarizes solvent-temperature correlations from analogous syntheses:

Table 1. Solvent-Temperature Profiles in Trifluoromethyl-Substituted Acid Synthesis

Solvent System Temperature Range Reaction Type Yield (%) Source
DMF/Methanol 55–60°C Crystallization 82
Methanol/Water 25–30°C Hydrolysis 87.8
Ethyl Methyl Ketone 45–50°C Condensation 90.15

Catalytic Agents and Base Selection

Sodium hydroxide is the predominant base in hydrolysis and condensation steps due to its cost-effectiveness and high solubility in polar solvents. However, cesium carbonate, used in biphasic reactions, offers advantages in anhydrous conditions by minimizing side reactions.

Industrial-Scale Production and Process Engineering

Continuous Flow Reactor Applications

Large-scale synthesis benefits from continuous flow reactors, which enhance heat transfer and reduce reaction times. Patent WO2015029063A2 highlights the use of automated systems for Teriflunomide production, achieving consistent yields >85% through precise temperature and solvent gradient control. Adapting this technology to 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid synthesis could mitigate batch-to-batch variability.

Waste Management and Yield Maximization

Industrial processes prioritize solvent recovery and byproduct minimization. For example, DMF and methanol are recycled via distillation in Teriflunomide production, reducing waste by 40%. Implementing similar protocols for the target compound would align with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Verification Techniques

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for confirming the structure of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid. Patent data emphasize the use of $$ ^1H $$ NMR to verify the absence of undesired isomers, particularly in α,β-unsaturated systems.

Purity Assessment Protocols

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard for purity analysis, achieving resolutions >99% for related compounds. Crystallization from methanol/water mixtures further enhances purity by removing hydrophilic impurities.

Comparative Evaluation of Synthetic Routes

Cost-Benefit Analysis

The Knoevenagel condensation route offers lower raw material costs but requires stringent temperature control, whereas hydrolysis of nitriles simplifies purification at the expense of higher precursor costs. Industrial-scale processes favor the former for its scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated acids or alcohols.

Scientific Research Applications

3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Fluorophenyl)but-2-enoic Acid (CAS 1130-95-6)

  • Structure : Fluorine at the ortho position of the phenyl ring.
  • Molecular Weight : 180.18 g/mol (C₁₀H₉FO₂) .
  • Key Differences :
    • The -F substituent is smaller and less electron-withdrawing than -CF₃, leading to reduced steric hindrance and altered acidity (pKa ~3.5 vs. ~2.8 for -CF₃ analogs).
    • Lower lipophilicity (LogP ~2.0 vs. ~3.5 for -CF₃ derivatives) impacts membrane permeability .

3-(3-Fluoro-4-methylphenyl)but-2-enoic Acid (CAS 923266-22-2)

  • Structure : Fluoro and methyl groups at meta and para positions.
  • Molecular Weight : 194.20 g/mol (C₁₁H₁₁FO₂) .
  • Key Differences :
    • The para-methyl group increases steric bulk but reduces electronegativity compared to -CF₃.
    • Reduced electron-withdrawing effects result in weaker hydrogen-bonding capacity with biological targets .

(E)-3-(Naphthalen-2-yl)but-2-enoic Acid

  • Structure : Naphthalene replaces the phenyl ring.
  • Molecular Weight : 212.25 g/mol (C₁₄H₁₂O₂) .
  • Key Differences :
    • Extended aromatic system enhances π-π stacking interactions but reduces solubility in polar solvents.
    • Absence of fluorine diminishes metabolic stability .

Functional Group Modifications

2-Oxo-4-phenyl-but-3-enoic Acid

  • Structure : A ketone group at C2 instead of a carboxylic acid.
  • Key Differences :
    • The α,β-unsaturated ketone moiety increases electrophilicity, enhancing reactivity in Michael addition reactions.
    • Lower acidity (pKa ~4.5 vs. ~2.8 for carboxylic acid analogs) reduces ionization in physiological conditions .

4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic Acid

  • Structure : Amide linkage at C4.
  • Molecular Weight: ~289.2 g/mol (C₁₁H₉F₃NO₃) .
  • Key Differences: The amide group introduces hydrogen-bond donor/acceptor sites, improving target binding affinity in drug design. Reduced acidity (pKa ~5.0) compared to the carboxylic acid derivative .

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP pKa (COOH) Applications Reference
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid* C₁₁H₉F₃O₂ 230.19 -CF₃ (ortho) ~3.5 ~2.8 Drug intermediates, agrochemicals
3-(2-Fluorophenyl)but-2-enoic acid C₁₀H₉FO₂ 180.18 -F (ortho) ~2.0 ~3.5 Synthetic intermediates
3-(3-Fluoro-4-methylphenyl)but-2-enoic acid C₁₁H₁₁FO₂ 194.20 -F (meta), -CH₃ (para) ~2.6 ~3.2 Material science
(E)-3-(Naphthalen-2-yl)but-2-enoic acid C₁₄H₁₂O₂ 212.25 Naphthalene ~3.8 ~2.9 Fluorescent probes
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid C₁₁H₉F₃NO₃ 289.19 -CF₃, amide linkage ~2.2 ~5.0 Kinase inhibitors

*Estimated values based on structural analogs.

Biological Activity

3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid, characterized by its unique trifluoromethyl-substituted phenyl group and butenoic acid backbone, has garnered attention for its potential biological activities. This compound is noted for its antimicrobial and anti-inflammatory properties, making it a candidate for various applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉F₃O₂
  • Key Functional Groups :
    • Trifluoromethyl group (enhances lipophilicity)
    • Unsaturated carboxylic acid (due to the double bond in the butenoic acid)

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological activity, contributing to its electron-withdrawing properties.

Antimicrobial Properties

Research indicates that 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid exhibits notable antimicrobial activity against various bacterial strains. Studies have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications as an antimicrobial agent in clinical settings.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanism of action is believed to involve modulation of inflammatory pathways, although specific targets remain under investigation.

The mechanism by which 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid exerts its biological effects likely involves:

  • Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for efficient cellular uptake.
  • Interaction with Enzymes/Receptors : Once inside the cell, the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
3-(Trifluoromethyl)cinnamic acidTrifluoromethyl on a cinnamic backboneKnown for anti-inflammatory properties
2-(Trifluoromethyl)cinnamic acidSimilar structure with positional variationsExhibits different reactivity patterns
5-Methyl-2-(trifluoromethyl)cinnamic acidMethyl substitution on the aromatic ringPotentially different biological activities
2,5-Bis(trifluoromethyl)cinnamic acidTwo trifluoromethyl groupsEnhanced electron-withdrawing effects
3-(2,6-Bis(trifluoromethyl)phenyl)acrylic acidMultiple trifluoromethyl substitutionsUnique reactivity due to multiple electron-withdrawing groups

This table illustrates that while many compounds share structural features with 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid, its specific combination of functional groups imparts distinct properties that warrant further investigation.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the effectiveness of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid against common bacterial pathogens. Results indicated significant inhibition zones in both Staphylococcus aureus and Escherichia coli cultures, suggesting a potent antimicrobial profile .
  • Anti-inflammatory Mechanisms :
    • Preliminary research has shown that this compound can reduce inflammation markers in vitro. Further studies are needed to elucidate the specific pathways involved, potentially leading to therapeutic applications in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.